molecular formula C8H8ClN3O B3196181 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde hydrochloride CAS No. 958254-66-5

1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde hydrochloride

Cat. No.: B3196181
CAS No.: 958254-66-5
M. Wt: 197.62 g/mol
InChI Key: MMYWRAVYYIMKHJ-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde hydrochloride is a chemical compound belonging to the class of imidazo[4,5-b]pyridines. This compound is characterized by its unique structure, which includes an imidazo[4,5-b]pyridine core with a methyl group at the 1-position and a carboxaldehyde group at the 2-position, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde hydrochloride typically involves multiple steps, starting with the construction of the imidazo[4,5-b]pyridine core. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of appropriate precursors, such as 1-methyl-1H-imidazole and 2-aminopyridine, under acidic or basic conditions.

  • Multicomponent Reactions: These reactions combine several starting materials in a single step to form the desired product. For example, a combination of aldehydes, amines, and ketones can be used to synthesize the compound.

  • Oxidative Coupling: This method involves the oxidative coupling of suitable precursors to form the imidazo[4,5-b]pyridine core.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde hydrochloride undergoes various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution Reactions: The imidazo[4,5-b]pyridine core can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution Reactions: Nucleophiles such as amines, alcohols, and halides are used, with reaction conditions varying based on the specific nucleophile and substrate.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, esters, and other oxidized derivatives.

  • Reduction Products: Amines, alcohols, and other reduced derivatives.

  • Substitution Products: Substituted imidazo[4,5-b]pyridines with various functional groups.

Scientific Research Applications

1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde hydrochloride has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde hydrochloride is compared with other similar compounds, such as:

  • 1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde: Similar structure but different substitution pattern.

  • Imidazo[1,2-a]pyridines: Related heterocyclic compounds with varying substituents and biological activities.

These compounds share structural similarities but exhibit unique properties and applications, highlighting the distinctiveness of this compound.

Properties

IUPAC Name

1-methylimidazo[4,5-b]pyridine-2-carbaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O.ClH/c1-11-6-3-2-4-9-8(6)10-7(11)5-12;/h2-5H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYWRAVYYIMKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=CC=C2)N=C1C=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743209
Record name 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958254-66-5
Record name 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde hydrochloride
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1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde hydrochloride
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1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde hydrochloride
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1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde hydrochloride
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1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde hydrochloride
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1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde hydrochloride

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